molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

Cat. No. B1356258
M. Wt: 305.55 g/mol
InChI Key: SAFZYURXJDFHTM-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H10BrClN2O2 . It is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies . The structure of the synthesized compounds is novel .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide are complex and involve several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was one of the key steps in the synthesis .


Physical And Chemical Properties Analysis

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has a molecular weight of 305.56 g/mol . The compound has a molecular formula of C10H10BrClN2O2 . The compound is soluble .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polychlorinated Imidazo[1,2-α]pyridines : An improved synthesis method for 2-chlorinated imidazo[1,2-α]pyridines, including the conversion of hydrobromide salts to hydrochloride salts, highlights its potential in creating analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).

  • Novel Compound Synthesis : The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives through ring closure of diamine pyridines with ethyl orthoformate and acetic anhydride suggests a new approach to synthesizing these compounds (Rousseau & Robins, 1965).

Applications in Chemical Research

  • Construction of Complexes and Coordination Polymers : The use of a ligand derived from 2-chloroimidazo[1,2-a]pyridine in constructing zero-dimensional complexes and one-dimensional coordination polymers, as well as exploring their photoluminescent or magnetic properties, underscores its importance in material science (Yin, Li, Yan, & Yong, 2021).

  • Facilitating Catalytic Processes : Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines, highlights the compound's utility in organic synthesis and catalytic processes (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

The safety information for Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide indicates that it has a GHS07 signal word, which means "Warning" . The compound should be handled with care to avoid potential hazards .

Future Directions

The future directions for research on Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFZYURXJDFHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

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